

# A Technical Guide to the Spectroscopic Characterization of m-PEG9-t-butyl ester

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## Compound of Interest

Compound Name: *m*-PEG9-*t*-butyl ester

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This technical guide provides an in-depth overview of the spectroscopic data for methoxy-poly(ethylene glycol)9-*t*-butyl ester (**m-PEG9-*t*-butyl ester**), a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure

**m-PEG9-*t*-butyl ester** is a polyethylene glycol derivative with a methoxy group at one terminus and a *t*-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery systems.[1][2] The *t*-butyl ester protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid.[1]

Molecular Formula: C<sub>24</sub>H<sub>48</sub>O<sub>11</sub>

## Spectroscopic Data

The following tables summarize the expected quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry analysis of **m-PEG9-*t*-butyl ester**. These values are based on typical chemical shifts for similar PEGylated molecules and compounds containing *t*-butyl esters.

### <sup>1</sup>H NMR (Proton NMR) Data

Table 1: Expected <sup>1</sup>H NMR Chemical Shifts for **m-PEG9-*t*-butyl ester** (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
3.64	s	~32H	PEG backbone (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)
3.54	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -O-C(O)-
3.38	s	3H	CH <sub>3</sub> -O-
2.45	t	2H	-O-CH <sub>2</sub> -C(O)-
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: The signal for the PEG backbone protons often appears as a complex multiplet, but is reported here as a singlet for simplicity.

## <sup>13</sup>C NMR (Carbon NMR) Data

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **m-PEG9-t-butyl ester** (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
170.6	-C(O)O-
80.5	-C(CH <sub>3</sub> ) <sub>3</sub>
71.9	CH <sub>3</sub> -O-
70.5	PEG backbone (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)
69.1	-CH <sub>2</sub> -CH <sub>2</sub> -O-C(O)-
59.0	CH <sub>3</sub> -O-CH <sub>2</sub> -
35.8	-O-CH <sub>2</sub> -C(O)-
28.1	-C(CH <sub>3</sub> ) <sub>3</sub>

## Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Data for **m-PEG9-t-butyl ester**

Parameter	Value
Molecular Weight	512.66 g/mol
Exact Mass	512.3248 g/mol
Expected Ion	[M+Na] <sup>+</sup>
Calculated m/z	535.3142

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

Instrumentation:

- A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **m-PEG9-t-butyl ester** in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1.5 seconds.
- Relaxation Delay: 3 seconds.
- Number of Scans: 1024.
- Temperature: 298 K.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry

#### Instrumentation:

- An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

#### Sample Preparation:

- Prepare a 1 mg/mL stock solution of **m-PEG9-t-butyl ester** in methanol.
- Dilute the stock solution to a final concentration of 10  $\mu\text{g/mL}$  with a 50:50 acetonitrile:water solution containing 0.1% formic acid.

#### Acquisition Parameters:

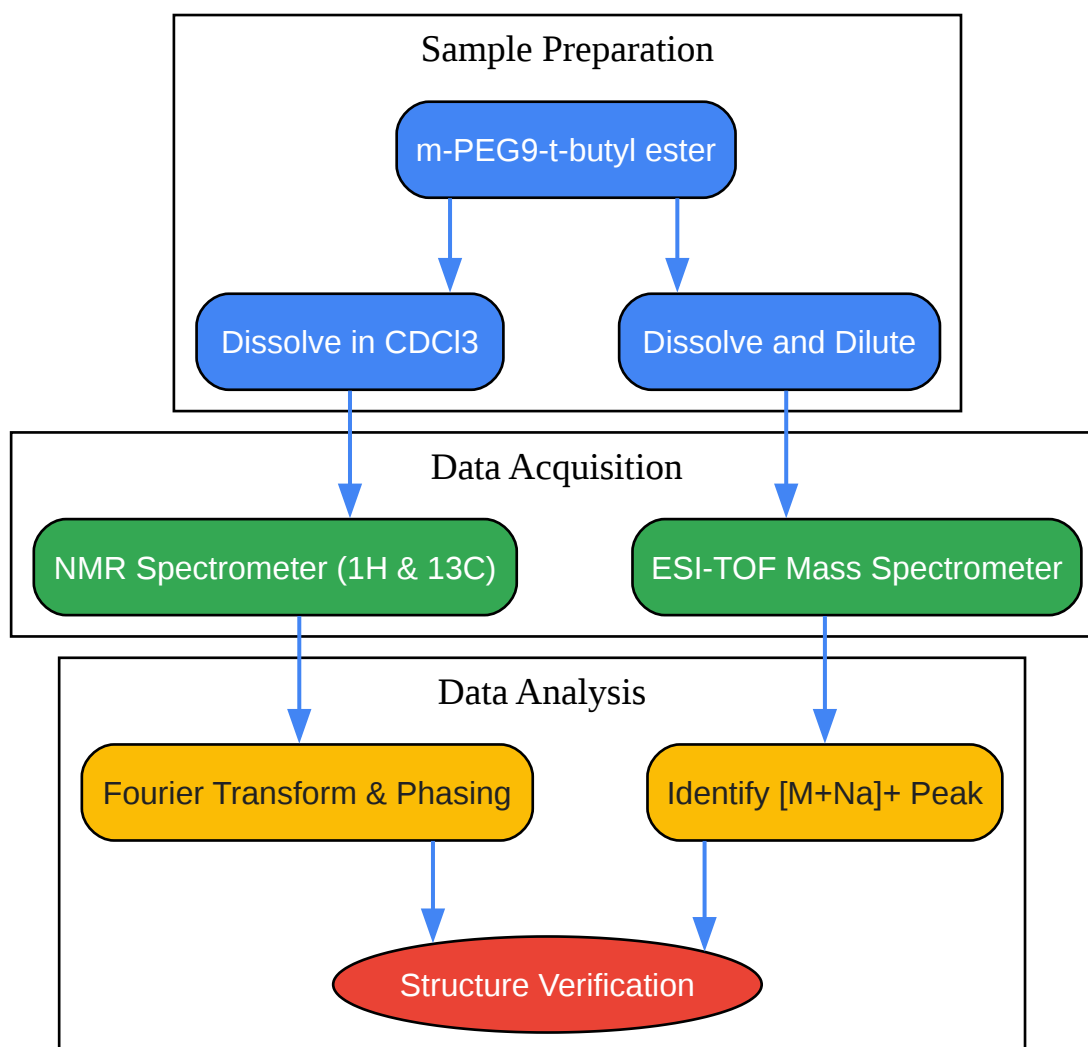
- Ionization Mode: Positive ESI.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 150 V.
- Drying Gas Flow: 8 L/min.
- Drying Gas Temperature: 325 °C.
- Mass Range: m/z 100-1000.

#### Data Analysis:

- Identify the peak corresponding to the sodium adduct of the molecule,  $[M+Na]^+$ .
- Compare the measured m/z value to the calculated exact mass.

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **m-PEG9-t-butyl ester**.



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Caption: Workflow for spectroscopic analysis of **m-PEG9-t-butyl ester**.

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## References

- 1. mPEG9-t-butyl ester - CD Bioparticles [cd-bioparticles.net]

- 2. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
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